N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenoxymethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-11(21)9-15-18-17(25-20-15)19-16(22)14-8-7-13(24-14)10-23-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAITMMLSQIJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)-5-(phenoxymethyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H15N3O3S
- Molecular Weight : 341.38 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has demonstrated efficacy against various bacterial strains. For instance, its structural similarity to known antimicrobial agents suggests potential effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Research indicates that compounds containing thiadiazole moieties exhibit anticancer activity. A study by Villemagne et al. (2020) demonstrated that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression remains an area of active investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling cascades that regulate cell growth and differentiation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Villemagne et al. (2020) | Demonstrated anticancer activity through apoptosis in cancer cell lines. |
| Parikh et al. (2020) | Showed antimicrobial efficacy against Mycobacterium tuberculosis with MIC values indicating potent activity. |
| Upare et al. (2019) | Reported anti-tubercular activity with a notable IC50 value of 0.045 µg/mL for a related thiadiazole derivative. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
